Ethyl acetate-2-13C

Description

Rationale for Site-Specific Carbon-13 Labeling in Ethyl Acetate-2-13C

Ethyl acetate-2-¹³C is a specialized form of ethyl acetate (B1210297) where the second carbon atom of the acetate group is replaced with a ¹³C isotope. This specific placement of the label is intentional and critical for certain research applications. Site-specific labeling allows researchers to probe particular aspects of a molecule's transformation. sigmaaldrich.com For instance, by knowing the exact location of the ¹³C atom, scientists can follow the fate of that specific carbon atom through a series of reactions, providing detailed mechanistic information that would be impossible to obtain with uniformly labeled molecules. sigmaaldrich.com

In the context of ethyl acetate, labeling at the C2 position is particularly useful for studying reactions where the acetyl group is transferred or transformed. This allows for the precise tracking of the acetyl moiety in various chemical and enzymatic reactions. chemicalbook.com

Overview of Academic and Research Paradigms for this compound Investigations

Ethyl acetate-2-¹³C is employed as a valuable research chemical in a variety of scientific fields. chemicalbook.comcymitquimica.com Its primary use is as a tracer in experiments designed to elucidate metabolic pathways and reaction mechanisms. chemicalbook.comchemicalbook.comcymitquimica.com For example, it can be used to follow the metabolism of drugs within a living organism or to investigate the intricate mechanisms of enzyme-catalyzed reactions. chemicalbook.com

Specific research applications include its use in studying the biosynthesis of terpenes and in investigating the conversion of oxygenated and hydrocarbon molecules into particulate matter, which has relevance for fuel and combustion research. chemicalbook.comcymitquimica.com The ability to introduce a ¹³C label at a specific position within the ethyl acetate molecule provides a powerful tool for researchers to gain a deeper understanding of complex chemical and biological transformations. sigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58735-82-3 chemicalbook.comisotope.com |

| Molecular Formula | ¹³CH₃CO₂CH₂CH₃ |

| Molecular Weight | 89.10 g/mol |

| Melting Point | -84 °C chemicalbook.com |

| Boiling Point | 76-77 °C chemicalbook.com |

| Density | 0.912 g/mL at 25 °C |

| Refractive Index | n20/D 1.372 chemicalbook.com |

| Isotopic Purity | 99 atom % ¹³C |

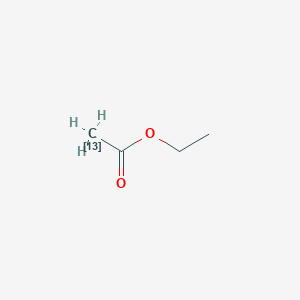

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446289 | |

| Record name | Ethyl acetate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58735-82-3 | |

| Record name | Ethyl acetate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotope Enrichment Strategies for Ethyl Acetate 2 13c

Chemical Synthesis Routes for Site-Specific Carbon-13 Incorporation

The primary method for synthesizing ethyl acetate-2-¹³C is through the Fischer esterification reaction. This classic method involves reacting ethanol (B145695) with acetic acid in the presence of an acid catalyst. wikipedia.org To achieve site-specific labeling at the C2 position, [2-¹³C]acetic acid is used as the precursor.

A typical laboratory-scale synthesis involves the following steps:

Reaction Setup: [2-¹³C]acetic acid is combined with anhydrous ethanol.

Catalysis: A strong acid, such as sulfuric acid, is slowly added to the mixture to catalyze the reaction. alfa-chemistry.com

Reflux: The reaction mixture is heated under reflux to drive the esterification process.

Purification: The resulting crude ethyl acetate-2-¹³C is purified, often through distillation, to remove unreacted starting materials and byproducts. alfa-chemistry.com

An alternative, though less common, industrial method is the Tishchenko reaction, which involves the dimerization of two acetaldehyde (B116499) molecules in the presence of an alkoxide catalyst. wikipedia.org For the synthesis of ethyl acetate-2-¹³C via this route, [2-¹³C]acetaldehyde would be the required labeled precursor.

Precursor-Based Labeling Techniques for Ethyl Acetate-2-13C Production

The production of ethyl acetate-2-¹³C hinges on the availability of the ¹³C-labeled precursor, [2-¹³C]acetic acid. The synthesis of this precursor is a critical step. One common approach starts with a ¹³C-labeled methyl halide, such as [¹³C]methyl iodide, which is then used in a Grignard reaction followed by carboxylation to produce [2-¹³C]acetic acid.

In biosynthetic studies, labeled acetate (B1210297) precursors are often fed to microorganisms or cell cultures. tandfonline.comcdnsciencepub.com The organism then incorporates the labeled acetate into various metabolites. While this is a powerful technique for studying metabolic pathways, it is not a practical method for the bulk production of pure ethyl acetate-2-¹³C.

Optimization of Isotopic Purity and Synthetic Yields

Achieving high isotopic purity and synthetic yield is paramount in the production of labeled compounds. For ethyl acetate-2-¹³C, several factors are crucial:

Purity of Precursors: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the starting [2-¹³C]acetic acid. Commercially available precursors often have isotopic purities of 99 atom % ¹³C. sigmaaldrich.com

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and catalyst concentration is necessary to maximize the yield and minimize side reactions.

Purification Methods: Fractional distillation is a common and effective method for purifying ethyl acetate, separating it from water, ethanol, and other impurities. The efficiency of the distillation column is a key factor in obtaining a high-purity product.

Analytical Verification: Post-synthesis, the isotopic purity and chemical purity are verified using analytical techniques such as Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Importance | Typical Considerations |

|---|---|---|

| Isotopic Purity of [2-¹³C]Acetic Acid | Directly determines the final product's isotopic enrichment. | Use precursors with ≥99% isotopic purity. |

| Catalyst Concentration | Affects reaction rate and potential for side reactions. | Typically 5% v/v sulfuric acid is used to minimize side reactions. |

| Reaction Time | Ensures maximum conversion of reactants. | Reflux duration of 4-6 hours can lead to >95% conversion. |

| Purification Technique | Removes impurities and unreacted starting materials. | Fractional distillation is effective for isolating the product. |

Advances in Large-Scale Production and Isotopic Separation of Carbon-13

The production of ¹³C-labeled compounds like ethyl acetate-2-¹³C is ultimately dependent on the availability of enriched carbon-13. The natural abundance of ¹³C is only about 1.1%. wikipedia.org Therefore, enrichment from natural sources is necessary for its commercial use in chemical synthesis. chemlin.org

Several methods exist for separating carbon-13 from the much more abundant carbon-12 isotope, including thermal diffusion, chemical exchange, and gas diffusion. wikipedia.org However, the most economically viable industrial method is cryogenic distillation of carbon-containing gases like methane (B114726) or carbon monoxide. wikipedia.orgchemlin.org This process involves liquefying the gas at very low temperatures and then distilling it in tall columns, which can be over 100 meters high. wikipedia.orgchemlin.org

Recent advancements in isotope separation technology include:

Laser Isotope Separation: This method utilizes the selective absorption of laser light by molecules containing a specific isotope to induce dissociation, offering a potentially more cost-effective production method. spiedigitallibrary.org

CO₂ Electroreduction: Research has shown that the electrochemical reduction of carbon dioxide preferentially converts the ¹²C isotope, leaving the unreacted CO₂ enriched in ¹³C. nih.gov This could lead to more scalable and energy-efficient separation processes. nih.gov

Advanced Packing Materials: The development of new high-performance structured packing materials for distillation columns can improve the efficiency of separating stable isotopes like ¹³C. researchgate.net

Table 2: Comparison of Carbon-13 Separation Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Cryogenic Distillation | Separation based on slight differences in boiling points of isotopologues at very low temperatures. wikipedia.org | Economically feasible for large-scale production. wikipedia.org | Requires significant infrastructure, including very tall distillation columns. wikipedia.orgchemlin.org |

| Laser Separation (MLIS) | Isotope-selective multiphoton dissociation of molecules by IR radiation. spiedigitallibrary.org | High selectivity and potentially lower cost than conventional techniques. spiedigitallibrary.org | Still under development for large-scale industrial application. |

| CO₂ Electroreduction | Preferential electrochemical conversion of ¹²CO₂, enriching the remaining CO₂ in ¹³C. nih.gov | Potentially more scalable and economically attractive. nih.gov | A newer technology that is not yet widely implemented. |

Advanced Spectroscopic and Spectrometric Methodologies for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbon-13 Enriched Systems

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. weebly.com For isotopically labeled compounds like Ethyl acetate-2-13C, 13C-NMR is particularly informative.

Principles of 13C-NMR Spectroscopy for Labeled Metabolite Characterization

Carbon-13 NMR spectroscopy observes the magnetic properties of the 13C nucleus. cambridge.org While the natural abundance of 13C is only about 1.1%, its deliberate incorporation into a molecule, as in this compound, significantly enhances the NMR signal. researchgate.netnih.gov The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each carbon atom within a molecule. cambridge.orglibretexts.org This allows for the precise identification of the labeled position.

The basic principles behind 13C-NMR for characterizing labeled metabolites are:

Chemical Shift: The resonance frequency of the 13C nucleus relative to a standard (typically tetramethylsilane, TMS) is known as the chemical shift. libretexts.org Factors such as hybridization and the electronegativity of neighboring atoms influence this shift. libretexts.orglibretexts.org For this compound, the labeled carbonyl carbon (C=O) will have a characteristic downfield chemical shift, generally in the range of 170-220 ppm, due to its sp2 hybridization and the double bond to oxygen. libretexts.orglibretexts.org

Spin-Spin Coupling: The interaction between the spins of neighboring nuclei can lead to the splitting of NMR signals, a phenomenon known as spin-spin or J-coupling. cambridge.org In 13C-NMR, coupling between adjacent 13C and 1H atoms can provide valuable structural information. However, to simplify the spectra and improve signal-to-noise, a technique called broadband proton decoupling is often employed, which results in a spectrum where each unique carbon atom appears as a single line. libretexts.orglibretexts.org

Signal Intensity: Unlike 1H-NMR, the integration of peak areas in a standard 13C-NMR spectrum is generally not proportional to the number of carbon atoms. libretexts.orglibretexts.org This is because different types of carbons have different relaxation times and Nuclear Overhauser Effect (NOE) enhancements. However, for isotopically enriched samples, quantitative 13C-NMR techniques can be used to determine isotopic abundance.

Applications of One-Dimensional (1D) and Two-Dimensional (2D) 13C-NMR for Tracing Studies

One-dimensional (1D) 13C-NMR provides a straightforward method for identifying the presence and position of the 13C label in this compound. The spectrum of unlabeled ethyl acetate (B1210297) shows four distinct peaks corresponding to its four carbon atoms. libretexts.org In the labeled compound, the peak corresponding to the carbonyl carbon will be significantly enhanced.

While 1D NMR is useful, complex mixtures can lead to overlapping signals. weebly.comomicsonline.org Two-dimensional (2D) NMR experiments provide greater resolution and more detailed connectivity information by correlating the chemical shifts of different nuclei. researchgate.netajol.info For tracing studies involving this compound and its metabolites, several 2D NMR techniques are invaluable:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded 1H and 13C nuclei. nih.govajol.infonih.gov An HSQC spectrum would show a correlation peak between the protons on the ethoxy group and their attached carbons, and between the methyl protons and their attached carbon. Since the labeled carbonyl carbon in this compound has no directly attached protons, it would not appear in a standard HSQC spectrum, which can be a useful confirmation of its identity.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between nuclei separated by two or three bonds. nih.gov For this compound, an HMBC experiment would show correlations between the labeled carbonyl carbon and the protons of the adjacent methyl and ethoxy groups, definitively confirming the position of the label and the connectivity of the molecule.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While typically used for determining the carbon skeleton of unknown compounds at natural abundance, this experiment can be adapted for labeled compounds to provide direct 13C-13C correlation information, which is particularly useful when multiple labels are present. frontiersin.org

Quantitative 13C-NMR for Precise Isotopic Abundance Determination

While standard 13C-NMR is primarily a qualitative tool, quantitative 13C-NMR (qNMR) can be used to determine the precise isotopic abundance of 13C at specific positions within a molecule. nih.govacs.orgresearchgate.netcapes.gov.br This is crucial for metabolic flux analysis, where the degree of label incorporation into different metabolites needs to be accurately measured.

To achieve accurate quantification, several experimental parameters must be carefully controlled:

Long Relaxation Delays: To ensure that all nuclei have fully relaxed back to their equilibrium state before the next pulse, long delays between scans are necessary. This avoids saturation effects that can lead to inaccurate signal intensities.

Suppression of the Nuclear Overhauser Effect (NOE): The NOE can enhance the signals of protonated carbons, leading to overestimation of their abundance. Gated decoupling techniques are used to suppress the NOE while still benefiting from the simplicity of a decoupled spectrum.

Use of an Internal Standard: A known amount of an internal standard with a long relaxation time can be added to the sample to provide a reference for quantification.

By carefully acquiring qNMR data, the ratio of the integrated signal intensity of the labeled carbon to that of a naturally abundant carbon within the same molecule (or a reference compound) can be used to calculate the isotopic enrichment with high precision. nih.govacs.orgresearchgate.netcapes.gov.br

Mass Spectrometry (MS) for Isotopic Abundance and Isotopologue Analysis

Mass spectrometry is another cornerstone technique for isotopic analysis, offering high sensitivity and the ability to analyze complex mixtures. mdpi.com It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopologue Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like ethyl acetate and its metabolites, often after a derivatization step to increase volatility. mdpi.com

In the context of this compound, GC-MS is used for isotopologue profiling. Isotopologues are molecules that differ only in their isotopic composition. mdpi.com The mass spectrum of unlabeled ethyl acetate will show a molecular ion peak (M+) at a specific m/z value. In contrast, this compound will have a molecular ion peak at M+1, as the 13C isotope adds one mass unit.

By analyzing the mass spectra of metabolites extracted from a biological system fed with this compound, researchers can track the incorporation of the 13C label. tum.de The mass spectrum of a metabolite derived from the labeled precursor will show a distribution of isotopologues (M, M+1, M+2, etc.), depending on how many labeled carbon atoms from the precursor have been incorporated.

For example, if this compound is metabolized, the resulting products will carry the 13C label. The fragmentation pattern in the mass spectrometer provides further structural information. By analyzing the m/z values of the fragment ions, it is possible to determine the position of the label within the metabolite. researchgate.net This detailed isotopologue distribution data is essential for constructing metabolic models and quantifying fluxes through different pathways. dntb.gov.ua

The following table illustrates the expected mass difference for this compound compared to its unlabeled counterpart:

| Compound | Molecular Formula | Exact Mass (Unlabeled) | Exact Mass (Labeled at C-2) | Mass Difference |

| Ethyl acetate | C4H8O2 | 88.0524 | 89.0558 | +1.0034 |

This precise mass difference allows for the clear identification and quantification of the labeled species in a complex biological matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing compounds within intricate biological samples. frontiersin.orgnih.gov The coupling of liquid chromatography, which separates molecules based on their physicochemical properties, with mass spectrometry, which identifies them by their mass-to-charge ratio, allows for the detection of specific labeled compounds in complex mixtures like plasma, urine, and tissue extracts. nih.govacs.org

In the context of analyzing ¹³C-labeled compounds, LC-MS is instrumental in metabolomics to trace metabolic pathways. frontiersin.orgnih.govcreative-proteomics.com For instance, after introducing a ¹³C-labeled substrate into a biological system, LC-MS can track the incorporation of the ¹³C isotope into various metabolites over time. This provides a dynamic view of metabolic fluxes. The separation power of LC is crucial to resolve isomers and isobars, which are often present in biological matrices, while the sensitivity of MS allows for the detection of low-abundance metabolites.

A common workflow for analyzing biological samples involves a liquid-liquid extraction step, often using ethyl acetate, to isolate metabolites from the matrix. nih.govacs.orgjapsonline.commdpi.com This is followed by LC-MS analysis. The resulting data reveals the isotopic enrichment in different molecules, providing insights into their biochemical history. nih.gov The use of stable isotope-labeled internal standards during this process can improve the accuracy of quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 1: Application of LC-MS in the Analysis of Isotopically Labeled Compounds in Biological Samples

| Step | Description | Key Advantage |

| Sample Preparation | Extraction of metabolites from biological matrices (e.g., plasma, tissue) using techniques like liquid-liquid extraction with solvents such as ethyl acetate. nih.govjapsonline.com | Removes interfering substances and concentrates the analytes of interest. |

| Chromatographic Separation | Separation of metabolites using a liquid chromatography column. The choice of column and mobile phase is critical for resolving complex mixtures. | Separates isomers and isobars, reducing ion suppression and improving identification accuracy. |

| Mass Spectrometric Detection | Ionization of the separated metabolites and detection based on their mass-to-charge ratio. High-resolution instruments provide more accurate mass measurements. frontiersin.orgboku.ac.at | Enables the differentiation of labeled from unlabeled compounds and the determination of isotopic enrichment. |

| Data Analysis | Processing of the mass spectral data to identify labeled compounds and quantify their abundance. | Provides quantitative data on metabolic fluxes and pathway activities. frontiersin.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Isotopomer Distribution Analysis

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. boku.ac.at This capability is crucial for the analysis of isotopologues, which are molecules that differ only in their isotopic composition. When studying the metabolism of a ¹³C-labeled compound like this compound, HRMS can distinguish between the M0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and subsequent isotopologues with high confidence. pnas.org

This accurate mass information significantly reduces the number of possible elemental formulas for a given ion, facilitating more reliable compound identification. nih.gov In stable isotope labeling experiments, HRMS enables the precise determination of the mass isotopomer distribution (MID) of a metabolite. pnas.org The MID provides detailed information about the number and position of labeled atoms in a molecule, which is essential for detailed metabolic flux analysis. pnas.org

The combination of liquid chromatography with HRMS (LC-HRMS) is a particularly powerful tool in untargeted metabolomics. frontiersin.orgnih.gov It allows for the global detection and annotation of metabolites in a biological sample, with the stable isotope label aiding in the differentiation of true biological signals from background noise and artifacts. boku.ac.atresearchgate.net

Table 2: Research Findings on HRMS for Isotopomer Analysis

| Research Focus | Key Finding | Significance | Reference |

| Metabolite Formula Determination | HRMS significantly reduces the number of candidate elemental formulas for a detected ion due to its high mass accuracy. | Improves the confidence of metabolite identification in complex mixtures. | nih.gov |

| Metabolic Pathway Elucidation | The precise measurement of mass isotopomer distributions by HRMS allows for the detailed mapping of metabolic pathways and the quantification of fluxes through different routes. | Provides a deeper understanding of cellular metabolism and its regulation. | pnas.org |

| Untargeted Metabolomics | LC-HRMS combined with stable isotope labeling facilitates the global detection of metabolites and helps to distinguish biological signals from noise. boku.ac.atnih.gov | Enhances the coverage and reliability of untargeted metabolomics studies. | frontiersin.org |

Isotope Ratio Mass Spectrometry (IRMS) in Carbon Cycling Research

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios, such as ¹³C/¹²C. csic.estandfonline.com It is a cornerstone of carbon cycling research, enabling scientists to trace the flow of carbon through various environmental and biological systems. foodsafety.instituteucl.ac.uk By analyzing the isotopic signature of different carbon pools, researchers can identify the sources, sinks, and transformation processes of carbon.

When coupled with a gas chromatograph (GC-C-IRMS), the technique can determine the ¹³C enrichment of individual compounds within a mixture with very high sensitivity. researchgate.netoup.com This is particularly useful for tracking the fate of ¹³C-labeled tracers, like this compound, in environmental studies. For example, by introducing a labeled compound into a soil or water sample, researchers can follow its degradation and incorporation into microbial biomass or other organic matter pools.

The high precision of IRMS allows for the detection of very small variations in isotopic abundance, making it suitable for studies using low levels of ¹³C enrichment. tandfonline.com This is advantageous in environmental research where the introduction of large amounts of tracer material may be undesirable. The data obtained from IRMS studies provide critical insights into carbon sequestration, greenhouse gas emissions, and the biogeochemical cycling of elements. foodsafety.institute

Mechanistic Investigations and Biochemical Pathway Elucidation Using Ethyl Acetate 2 13c

Tracing Carbon Atom Flow in Organic Reaction Mechanisms

The use of ethyl acetate-2-13C is instrumental in tracking the movement of specific carbon atoms during organic reactions. By incorporating the 13C isotope at the acetyl methyl group, researchers can follow the fate of this carbon throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. This allows for the differentiation between proposed reaction mechanisms. For instance, in esterification reactions, labeling can confirm which bonds are broken and formed, providing clear evidence for the reaction pathway. echemi.comacs.org

The analysis of reaction intermediates and final products reveals the precise location of the 13C label, offering unambiguous insights into the rearrangement of the molecular skeleton. This approach has been applied to understand various transformations, including pyrolytic eliminations, which often proceed through cyclic transition states. academicjournals.org By observing the distribution of the 13C label in the products, chemists can deduce the nature of these transient structures and the synchronicity of bond-breaking and bond-forming events. academicjournals.org

Elucidating Enzyme Reaction Mechanisms through Isotopic Labeling

Isotopically labeled ethyl acetate (B1210297) is a valuable probe for investigating the mechanisms of enzyme-catalyzed reactions. By introducing this compound as a substrate or precursor, biochemists can monitor its conversion into various products within an enzymatic system. This technique provides critical information on how enzymes recognize and process their substrates.

For example, in studies of cytochrome P450 enzymes, which are involved in metabolizing a wide range of compounds, isotopic labeling can help identify the specific atoms involved in oxidation and bond cleavage. acs.org By analyzing the products for the presence and position of the 13C isotope, researchers can infer the nature of the reactive enzyme-substrate intermediates and the sequence of catalytic steps. acs.org This level of mechanistic detail is crucial for understanding enzyme function and for the design of specific inhibitors.

Probing Metabolic Pathways and Carbon Flux in Biological Systems

This compound serves as a key tracer in metabolic research, enabling the detailed mapping of carbon flux through various biochemical pathways in living organisms. When cells are supplied with 13C-labeled acetate, it is converted into acetyl-CoA, a central metabolite that enters numerous anabolic and catabolic pathways. mdpi.com

Exploration of Acetate Utilization and Assimilation Pathways

The assimilation of acetate is a fundamental process in many organisms. Using this compound, researchers can trace how different organisms utilize acetate as a carbon source. In some bacteria, acetate is converted to acetyl-CoA and then enters central metabolism. mdpi.comnih.gov Studies in Lactococcus lactis have shown that under specific conditions, acetate can be converted exclusively to ethanol (B145695), a process that can be tracked using [2-13C]acetate. nih.gov

Different organisms employ distinct pathways for acetate assimilation, such as the glyoxylate (B1226380) cycle or the ethylmalonyl-CoA pathway. researchgate.net Isotopic labeling with [2-13C]acetate allows scientists to distinguish between these pathways by analyzing the labeling patterns in downstream metabolites. pnas.orgnih.gov

Analysis of Intermediary Metabolism, including Tricarboxylic Acid (TCA) Cycle and Glyoxylate Cycle Activity

Once converted to acetyl-CoA, the 13C label from this compound enters central metabolic cycles like the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. nih.govnih.gov By analyzing the distribution of 13C in TCA cycle intermediates such as citrate, succinate, and malate, researchers can quantify the relative activities of these pathways. nih.gov

In organisms capable of utilizing the glyoxylate cycle, such as some bacteria and fungi, [2-13C]acetate labeling helps to elucidate the flux through this pathway, which is crucial for growth on two-carbon compounds. pnas.org The distinct labeling patterns produced by the TCA and glyoxylate cycles allow for their respective contributions to be dissected. pnas.orgnih.gov For instance, in Saccharomyces cerevisiae, the labeling of glutamate (B1630785) from [2-13C]acetate confirms the simultaneous operation of both cycles during sporulation. pnas.org

Investigation of De Novo Biosynthetic Routes (e.g., Terpenes, Fatty Acids, Nucleotides, Carbohydrates)

This compound is a powerful tool for investigating the de novo biosynthesis of a wide array of essential biomolecules. The acetyl-CoA derived from the labeled acetate serves as a fundamental building block for these complex structures.

Terpenes: The biosynthesis of terpenes, a diverse class of natural products, proceeds from the assembly of five-carbon isoprene (B109036) units. mdpi.comnih.gov By feeding organisms with [2-13C]acetate, researchers can demonstrate the de novo synthesis of terpenes and trace the incorporation of the 13C label into the terpene backbone, confirming their biosynthetic origins. researchgate.netresearchgate.netnih.gov

Fatty Acids: Fatty acid synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA. taylorfrancis.com Using this compound, the incorporation of the 13C label into the growing fatty acid chain can be monitored, providing direct evidence of de novo synthesis. nih.govbiorxiv.orgbiorxiv.orgvims.edu This technique has been employed to study fatty acid metabolism in various organisms, from bacteria to human cells, and to investigate the effects of enzyme inhibitors on this pathway. nih.govbiorxiv.org

Nucleotides and Carbohydrates: The carbon backbone of nucleotides and carbohydrates can also be derived from central metabolic intermediates that are labeled by [2-13C]acetate. nih.gov For example, the ribose moiety of nucleotides can be produced via the pentose (B10789219) phosphate (B84403) pathway, which is linked to glycolysis and the TCA cycle. nih.gov Similarly, gluconeogenesis can utilize TCA cycle intermediates to form glucose, which can then be incorporated into carbohydrates. nih.govacs.org Isotopic labeling studies allow for the tracing of carbon from acetate into these essential macromolecules. nih.govnih.gov

Application of Kinetic Isotope Effects in Mechanistic Studies

The substitution of a 12C atom with a 13C atom can lead to a small but measurable change in the rate of a chemical reaction, known as a kinetic isotope effect (KIE). researchgate.netliverpool.ac.uk The magnitude of the KIE provides valuable information about the transition state of the rate-determining step of a reaction. nih.gov By using this compound, researchers can determine 13C KIEs for reactions involving the cleavage of the C-H or C-C bond at the labeled position.

These studies can differentiate between proposed mechanisms, for example, by indicating whether a particular bond is broken in the rate-limiting step. researchgate.netsnnu.edu.cn A significant KIE suggests that the bond to the isotopic atom is being broken during the transition state, providing strong evidence for a specific mechanistic pathway. researchgate.netnih.gov This technique has been applied to a wide range of reactions, from enzyme-catalyzed processes to organometallic catalysis. researchgate.netnih.gov

Quantitative Carbon 13 Metabolic Flux Analysis 13c Mfa with Ethyl Acetate 2 13c

Theoretical Principles of ¹³C-MFA Utilizing Labeled Substrates

The fundamental principle of ¹³C-MFA is to trace the path of carbon atoms from a labeled substrate as they are redistributed through the network of biochemical reactions. oup.com When a substrate with a ¹³C label at a specific position, such as Ethyl acetate-2-¹³C, is introduced to cells, it is absorbed and metabolized. The enzymes within the metabolic pathways break and form chemical bonds, which rearranges the carbon atoms and, consequently, the ¹³C label. researchgate.net

The distribution of these ¹³C labels into various intracellular metabolites is not random; it is directly dependent on the relative rates of the metabolic reactions (fluxes) and the structure of the metabolic network. nih.govoup.com Different metabolic pathways will produce distinct labeling patterns, known as isotopomer distributions, in the final metabolic products. frontiersin.org

By measuring the specific arrangement and abundance of ¹³C atoms in key metabolites—often protein-derived amino acids or other stable end-products—researchers can infer the activity of the pathways that produced them. creative-proteomics.comcreative-proteomics.com The core of the analysis involves creating a mathematical model that simulates the propagation of the ¹³C label through the proposed metabolic network. nih.gov Then, by iteratively adjusting the flux values in the model and comparing the simulated labeling patterns to the experimentally measured ones, the best-fit flux distribution that explains the observed data can be determined. frontiersin.orgnih.gov

Experimental Design and Tracer Selection for Optimal Flux Resolution

The success of a ¹³C-MFA study is critically dependent on a robust experimental design. researchgate.net A primary consideration in this design is the selection of the optimal ¹³C-labeled tracer, as this choice significantly impacts the precision and reliability of the estimated flux values. researchgate.netfrontiersin.org The goal is to choose a tracer or a combination of tracers that will generate the most informative labeling patterns for the specific metabolic pathways under investigation. nih.gov

The process of selecting an optimal tracer is no longer based on trial-and-error but is often guided by in silico (computer-based) simulations. researchgate.netfrontiersin.org These computational methods allow researchers to predict which tracers will provide the best flux resolution for a given metabolic network before any wet-lab experiments are conducted. vanderbilt.edu For instance, studies have shown that doubly ¹³C-labeled glucose tracers, such as [1,2-¹³C₂]glucose, can provide superior precision for analyzing central carbon metabolism compared to the more traditional singly-labeled variants. nih.govnih.gov

Comparative Analysis of Single versus Multiple Labeled Tracer Inputs

Initial ¹³C-MFA experiments commonly utilized a single labeled substrate, such as [1-¹³C]glucose or [U-¹³C₆]glucose. vanderbilt.edu While informative, using a single tracer can sometimes provide insufficient data to accurately resolve all fluxes in a complex metabolic network. nih.gov To overcome this limitation, the use of multiple tracers through Parallel Labeling Experiments (PLEs) has become a powerful and complementary approach. creative-proteomics.comsci-hub.se

In a PLE, two or more separate experiments are run under identical conditions, with the only difference being the isotopic tracer used in each. sci-hub.se For example, one experiment might use [1-¹³C]glucose while a parallel experiment uses [U-¹³C₆]glucose. The data from these experiments are then integrated into a single model for flux estimation. This approach significantly increases the amount of labeling information, which enhances the accuracy and precision of the calculated fluxes and allows for the validation of the metabolic network model. nih.govresearchgate.net Studies have demonstrated that combining data from multiple tracers, whether fed simultaneously or in parallel, is widely accepted to yield higher precision. vanderbilt.edu

| Aspect | Single Tracer Experiment | Multiple Tracer (Parallel) Experiments |

|---|---|---|

| Flux Resolution | May be insufficient for complex or poorly characterized networks. Precision can be low for certain pathways. nih.gov | Significantly improves flux precision and accuracy by providing complementary labeling information. researchgate.netvanderbilt.edu |

| Model Validation | Limited ability to validate the underlying metabolic model. | Increased constraints from diverse labeling data provide a robust method for model verification and refinement. sci-hub.se |

| Experimental Complexity | Simpler to execute. Requires less sample material and fewer experiments. | More complex and resource-intensive, requiring multiple parallel cultures and increased analytical measurements. researchgate.net |

| Optimal Tracers | Doubly-labeled tracers like [1,2-¹³C]glucose or [1,6-¹³C]glucose often perform best. nih.gov | The combination of [1,6-¹³C]glucose and [1,2-¹³C]glucose has been identified as optimal for parallel experiments in some systems. nih.gov |

| Applicability | Suitable for well-defined systems where specific pathways are targeted. | Highly recommended for complex systems, mammalian cells, and for achieving high-resolution flux maps. nih.govresearchgate.net |

Achievement and Verification of Isotopic Steady State in Biological Systems

A core assumption in many ¹³C-MFA studies is that the biological system is in both a metabolic and an isotopic steady state. sci-hub.se Metabolic steady state implies that intracellular metabolite concentrations and fluxes are constant over time. Isotopic steady state is achieved when the labeling pattern of the metabolites is also constant, meaning the rate of label incorporation is balanced by the rate of turnover. oup.comsci-hub.se

The requirement for an isotopic steady state means that the labeling experiment must be run long enough for the ¹³C label to fully propagate through the network and for all measured metabolite pools to reach a stable enrichment. vanderbilt.edu The time required to reach this state can vary significantly depending on the organism and the size of its metabolite pools; for some mammalian cells, this can take 24 hours or longer. rsc.orgplos.org

Verification of the isotopic steady state is a critical step to ensure the validity of the data. nih.gov This is typically done by collecting samples at two or more different time points toward the end of the experiment (e.g., at 18 and 24 hours). If the measured isotopic labeling is identical at these time points, the assumption of isotopic steady state is considered valid. nih.gov

For systems that label very slowly or cannot reach a true isotopic steady state, a technique called Isotopically Non-stationary MFA (INST-MFA) can be used. rsc.orgvanderbilt.edu INST-MFA analyzes the transient labeling patterns over time, providing flux information without the need to wait for a full isotopic equilibrium. vanderbilt.edu

Computational Modeling and Software Development for Flux Determination

Computational analysis is the backbone of ¹³C-MFA, translating raw labeling data into quantitative flux maps. oup.com This process involves reconstructing the metabolic network of the organism and then using specialized algorithms and software to calculate the fluxes. nih.gov

Reconstruction and Refinement of Metabolic Networks

Before any flux calculations can be performed, a detailed model of the cell's metabolic network must be constructed. nih.govsci-hub.se This model serves as the framework for the analysis and typically includes the major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The process of network reconstruction involves:

Defining Reactions: Identifying all relevant biochemical reactions, their substrates, and their products. This information is often sourced from public databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). researchgate.netoup.com

Stoichiometry: Establishing the stoichiometric balance for each reaction.

Atom Transitions: Mapping the fate of each carbon atom from the substrates to the products for every reaction. This is essential for accurately simulating the flow of the ¹³C label.

Compartmentalization: For eukaryotic cells, the model must account for different cellular compartments (e.g., cytosol and mitochondria), as the same metabolite can exist in multiple locations. nih.govresearchgate.net

The complexity of the model often depends on the available experimental data. More comprehensive datasets, such as those from parallel labeling experiments, can support more complex and detailed metabolic models. nih.gov The model is not static and can be refined based on the results of the flux analysis to better fit the experimental data. frontiersin.org

Algorithms for Isotopomer Balances and Cellular Flux Calculation

The ultimate goal of the computational step is to find the set of metabolic fluxes that best explains the measured isotopomer data. nih.gov This is formulated as a least-squares optimization problem, where the algorithm seeks to minimize the difference between the experimentally measured labeling patterns and the labeling patterns simulated by the model. plos.org

This requires solving large systems of algebraic equations that describe the isotopomer balances for each metabolite in the network. nih.gov In the early days of ¹³C-MFA, solving these equations was a significant computational challenge. nih.gov A major breakthrough was the development of the Elementary Metabolite Unit (EMU) framework . nih.govfrontiersin.org This approach significantly simplified the complexity of the isotopomer balance equations, making it possible to efficiently simulate isotopic labeling in any metabolic network and enabling high-resolution flux analysis. nih.gov

Numerous software packages have been developed to automate and streamline the process of ¹³C-MFA. These tools provide environments for model specification, simulation, experimental design, flux estimation, and statistical analysis. oup.comgithub.io

| Software | Key Features | Modeling Approach |

|---|---|---|

| INCA | Supports both steady-state (MFA) and non-stationary (INST-MFA) analysis. User-friendly graphical interface. nih.govnih.gov | EMU framework |

| 13CFLUX2 | High-performance suite for large-scale applications. Supports parallel computing for complex models. oup.comresearchgate.net | Supports various isotopomer models (cumomers, bondomers, EMUs) |

| OpenFLUX | Open-source software with a focus on EMU-based modeling and simulation. github.ioweizmann.ac.il | EMU framework |

| Metran | One of the first tools to allow comprehensive analysis of parallel labeling experiments. researchgate.net | Isotopomer mapping matrices |

| WUFlux | User-friendly, programming-free platform with templates for various bacterial species. github.io | Steady-state MFA |

Statistical Analysis for Goodness-of-Fit and Confidence Interval Estimation of Fluxes

In any 13C-MFA study, a critical step after flux estimation is the statistical validation of the results. researchgate.net This involves assessing the goodness-of-fit and calculating confidence intervals for the estimated fluxes. researchgate.net

Goodness-of-Fit: The goodness-of-fit determines how well the flux map, predicted by the metabolic model, aligns with the experimental isotope labeling data. acs.orgosti.gov This is typically evaluated using a chi-square (χ²) statistical test. osti.gov The sum of squared residuals (SSR) between the measured and simulated labeling patterns is calculated, and if it falls within a statistically acceptable range of the χ² distribution, the model is considered a good fit. osti.gov An unacceptable fit may indicate errors in the metabolic network model or inconsistencies in the experimental data.

Confidence Interval Estimation: Determining the confidence intervals for each estimated flux is as crucial as estimating the flux values themselves, as they reflect the precision of the estimates. researchgate.netosti.gov These intervals are essential for determining the statistical significance of any observed changes in metabolic fluxes between different conditions or strains. researchgate.net Due to the non-linear nature of the equations in 13C-MFA, methods that can handle this non-linearity are preferred. researchgate.net Two such methods are:

Parameter Continuation: This method evaluates the sensitivity of the SSR to variations in individual flux parameters to determine the range of flux values that are statistically acceptable. osti.govacs.org

Monte Carlo Simulations: This approach involves performing numerous simulations with randomly generated data sets to approximate the distribution of the estimated fluxes and thereby their confidence intervals. acs.org

While these statistical methods are fundamental to all 13C-MFA studies, no specific literature was found that applies them to data derived from an Ethyl acetate-2-13C tracer.

Diverse Applications of 13C-MFA Across Biological Systems

13C-MFA is a versatile technique that has been applied to a wide array of biological systems to unravel the complexities of their metabolism. nih.gov

Elucidation of Microbial Metabolism (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica, Pseudomonas species)

Saccharomyces cerevisiae : This yeast is a model organism for studying eukaryotic metabolism and has been extensively analyzed using 13C-MFA. tandfonline.com Studies have focused on understanding its response to different oxygen levels, the effects of gene knockouts, and its capabilities for producing biofuels and other chemicals. tandfonline.comnih.gov For instance, 13C-MFA has been used to quantify the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. tandfonline.com While the metabolism of ethanol (B145695) and acetate (B1210297) is central to S. cerevisiae physiology, and studies have used [2-13C]ethanol and [2-13C]acetate as tracers, there is no research detailing the use of This compound for flux analysis in this organism. researchgate.neteurisotop.com However, the biosynthesis of unlabeled ethyl acetate from acetyl-CoA and ethanol in S. cerevisiae has been a subject of metabolic engineering efforts. acs.orgacs.orgnih.gov

Yarrowia lipolytica : This oleaginous yeast is known for its ability to accumulate lipids and is a key subject in industrial biotechnology. asm.orgfrontiersin.org 13C-MFA studies, often using 13C-labeled acetate, have been crucial in mapping the metabolic pathways for lipid production. europa.eudoaj.orgresearchgate.net These studies have shown that the glyoxylate (B1226380) shunt is highly active when acetate is the carbon source and that the PPP is the primary source of NADPH for lipid synthesis. asm.orgeuropa.eu Despite the relevance of acetate metabolism, no studies were identified that utilized This compound as a tracer to probe the metabolic flux distribution in Y. lipolytica.

Pseudomonas species : Bacteria of the genus Pseudomonas are metabolically versatile and have been studied for their role in bioremediation and as opportunistic pathogens. inchem.orgsci-hub.sefrontiersin.org 13C-MFA has revealed that many Pseudomonas species predominantly use the Entner-Doudoroff (ED) pathway for glucose catabolism instead of the more common Embden-Meyerhof-Parnas (EMP) pathway. inchem.orgsci-hub.se Studies have also investigated the TCA cycle and anaplerotic reactions in these bacteria. sci-hub.sefrontiersin.org While the metabolism of unlabeled ethyl acetate by Pseudomonas putida for bioremediation has been explored, the application of This compound in 13C-MFA to quantify its metabolic fluxes has not been reported. inchem.orgsci-hub.sefrontiersin.org

The following table summarizes key metabolic pathways in these microbes that are typically investigated using 13C-MFA, although not with this compound.

| Microorganism | Key Pathways Investigated by 13C-MFA | Common 13C Tracers Used |

| Saccharomyces cerevisiae | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Ethanol Fermentation | [1-13C]glucose, [U-13C]glucose, [2-13C]ethanol, [2-13C]acetate |

| Yarrowia lipolytica | Glyoxylate Shunt, TCA Cycle, Pentose Phosphate Pathway, Lipid Biosynthesis | [1-13C]acetate, [1,2-13C2]acetate, [U-13C]glucose |

| Pseudomonas species | Entner-Doudoroff Pathway, TCA Cycle, Anaplerotic Reactions | [1,2-13C]glucose, [U-13C]glucose |

Investigations of Mammalian Cell Metabolism (e.g., Immune Cells, Specific Tissue Metabolism)

13C-MFA is an indispensable tool for understanding the metabolic reprogramming that occurs in mammalian cells in various physiological and pathological states, such as cancer and immune responses. researchgate.net

Immune Cells : The metabolism of immune cells is tightly linked to their function. For example, upon activation, neutrophils increase their glucose uptake and flux through the PPP to generate NADPH, which is essential for producing reactive oxygen species for their antimicrobial activity. researchgate.net 13C-MFA has been used to quantify these metabolic shifts in neutrophil-like cells, revealing the dynamic rewiring of glycolysis and the TCA cycle upon differentiation and immune stimulation. researchgate.net While tracers like 13C-glucose and 13C-glutamine are standard, there is no evidence of This compound being used to probe immune cell metabolism. researchgate.net

Specific Tissue Metabolism : 13C-MFA has been applied to understand the metabolism of specific tissues and cell types. For example, studies on chondrocytes, the cells responsible for cartilage formation, have used 13C-MFA to show a switch from anaerobic to a mixed aerobic-anaerobic metabolism under certain nutrient conditions, a finding with implications for tissue engineering. nih.gov Similarly, cancer cell metabolism is a major area of research where 13C-MFA is used to identify metabolic vulnerabilities that could be targeted for therapy. These studies typically employ tracers like labeled glucose and glutamine. The use of This compound in these contexts has not been documented.

The table below highlights findings from 13C-MFA studies in mammalian cells, which have so far relied on tracers other than this compound.

| Cell Type | Key Metabolic Finding from 13C-MFA | Common 13C Tracers Used |

| Neutrophil-like cells | Increased PPP flux upon immune stimulation to generate NADPH. | [U-13C]glucose |

| Chondrocytes | Switch from anaerobic to mixed aerobic-anaerobic metabolism with increased nutrient availability. | [U-13C]glucose |

| Cancer Cells | Rewiring of central carbon metabolism, including increased glycolysis and glutaminolysis. | [U-13C]glucose, [U-13C]glutamine |

Studies in Plant Metabolism and Carbon Partitioning

Understanding how plants partition carbon between different metabolic pathways is crucial for improving crop yields and biofuel production. Steady-state 13C-MFA has been applied to various plant tissues to quantify fluxes in central carbon metabolism. fao.org These studies often involve feeding labeled substrates like glucose to heterotrophic cell cultures or using 13CO2 for labeling in photosynthetic tissues. europa.eufao.org The analyses focus on the distribution of flux between glycolysis in the cytosol and plastids, the PPP, and the TCA cycle. fao.org Isotopically nonstationary 13C-MFA (INST-MFA) has also been used to map photosynthetic fluxes in plants like Arabidopsis thaliana, providing a detailed picture of carbon partitioning in response to environmental changes such as high light conditions. europa.eu A review of the literature found no instances of This compound being used as a tracer to study plant metabolism.

Advanced Methodologies and Emerging Research Frontiers for Ethyl Acetate 2 13c

Integration of 13C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Lipidomics)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govrsc.org By introducing a 13C-labeled substrate, such as [2-13C]acetate (a precursor to ethyl acetate-2-13C), into a biological system, researchers can track the incorporation of the 13C isotope into various metabolites. isotope.com This labeling pattern provides a detailed map of metabolic activity. nih.gov While 13C-MFA offers a direct measure of pathway fluxes, its integration with multi-omics data—such as transcriptomics (gene expression), proteomics (protein abundance), and lipidomics (lipid profiles)—provides a more holistic understanding of cellular regulation.

This integrated approach moves beyond mere quantification of fluxes to reveal the underlying regulatory mechanisms. For instance, while transcriptomics and proteomics can suggest changes in metabolic pathways by measuring enzyme expression levels, this information can be misleading as metabolic enzymes are often regulated by factors like allosteric feedback and substrate availability. vanderbilt.edu 13C-MFA provides a more direct and intuitive view of metabolic rewiring. nih.gov

A key application of this integrated strategy is in metabolic engineering. In studies aiming to enhance the production of biochemicals in microorganisms like Saccharomyces cerevisiae or Yarrowia lipolytica, combining 13C-MFA with omics data helps identify metabolic bottlenecks and guide rational engineering strategies. nih.govvanderbilt.edu For example, a 13C-MFA study on S. cerevisiae assimilating ethanol (B145695) (which can be derived from ethyl acetate) revealed a significant redirection of metabolic flux through the glyoxylate (B1226380) shunt and gluconeogenesis compared to when glucose is the carbon source. nih.gov This flux data, when correlated with transcriptomic and proteomic data showing increased expression of genes in these pathways, confirms the metabolic adaptation at multiple biological levels. nih.gov

The p13CMFA (parsimonious 13C MFA) method further refines this integration by using a secondary optimization to find the most efficient flux distribution that is consistent with both 13C labeling data and gene expression measurements. plos.org This allows for a seamless integration of different data types to constrain the solution space and provide a more accurate flux map. plos.org

Table 1: Research Findings from Integrated 13C-MFA and Multi-Omics Studies

| Organism | Research Focus | Key Findings from Integrated Analysis | Citations |

|---|---|---|---|

| Saccharomyces cerevisiae | S-adenosyl-l-methionine (SAM) production from ethanol | 13C-MFA using [2-13C]ethanol showed flux redirection through the glyoxylate shunt and gluconeogenesis, corroborating transcriptome and proteome data. | nih.gov |

| Yarrowia lipolytica | Lipid production from acetate (B1210297) | Stationary 13C-MFA with labeled acetate tracers was used to build distribution maps of lipid synthesis pathways, guiding the engineering of an overproducing strain. | isotope.com |

| Various Microorganisms | General metabolic engineering | 13C-MFA pinpoints rate-limiting steps and cofactor imbalances, providing insights that guide genetic modifications more directly than omics data alone. | nih.gov |

| General Cancer Cells | Cancer metabolism | Combining 13C-MFA with other omics data helps to uncover differentially activated pathways, such as altered glycolysis and acetate metabolism. | d-nb.info |

Hyperpolarization Techniques for Enhanced 13C-NMR Signal Sensitivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing isotopically labeled compounds, but it suffers from inherently low sensitivity, especially for the 13C nucleus. nih.gov Hyperpolarization techniques can enhance the NMR signal by more than four to five orders of magnitude, transforming the possibilities for real-time metabolic studies. nih.govnih.gov Two prominent techniques are Dynamic Nuclear Polarization (DNP) and Parahydrogen-Induced Polarization (PHIP).

Dynamic Nuclear Polarization (DNP) involves transferring the high polarization of electron spins from a stable radical to the 13C nuclei of a target molecule at very low temperatures (≈1 K) and high magnetic fields. nih.govnih.gov The hyperpolarized sample is then rapidly dissolved and can be used for in vitro or in vivo experiments. nih.gov While [1-13C]pyruvic acid is the most common DNP substrate, the principles apply to other 13C-labeled molecules, including esters. nih.gov

Parahydrogen-Induced Polarization (PHIP) is a cost-effective and rapid method that utilizes the spin order of parahydrogen (a spin isomer of H2). nih.gov In the context of this compound, a common approach is the hydrogenation of a precursor molecule, such as vinyl acetate-1-13C, with parahydrogen. nsf.gov This reaction creates hyperpolarized ethyl acetate. The high polarization initially on the newly added protons can then be efficiently transferred to the adjacent 13C nucleus using magnetic field cycling or pulse sequences like PH-INEPT. researchgate.netunito.it Researchers have demonstrated that hydrogenating perdeuterated vinyl acetate can produce hyperpolarized ethyl acetate with nearly 60% 13C polarization at the carbonyl carbon. nih.gov This hyperpolarized ethyl acetate can then be cleaved to yield hyperpolarized acetate, a key metabolite for in vivo imaging. nih.govd-nb.info

Table 2: Comparison of Hyperpolarization Results for Ethyl Acetate and its Products

| Technique | Precursor | Hyperpolarized Product | Achieved Polarization | Citations |

|---|---|---|---|---|

| PHIP | Perdeuterated vinyl acetate | Ethyl acetate (13C at carbonyl) | ~60% | nih.gov |

| PHIP | Perdeuterated vinyl acetate | Ethyl acetate (1H on methylene) | ~57% | nih.gov |

| PHIP-SAH with MFC | Ethyl [1-13C]acetate | Ethyl [1-13C]acetate | 0.65% | researchgate.net |

| PHIP-SAH with PH-INEPT | Ethyl [1-13C]acetate | Ethyl [1-13C]acetate | 0.19% | researchgate.net |

| PHIP (SAMBADENA) | Ethyl-[1-13C]-acetate-d6 | Ethyl-[1-13C]-acetate-d6 | 28% | ismrm.org |

| Cleavage post-PHIP | Hyperpolarized Ethyl acetate | Acetate (13C) | ~20% | nih.govd-nb.info |

In Vivo Isotopic Tracing and Metabolic Imaging Applications

Stable isotope tracing using 13C-labeled compounds is a cornerstone for assessing metabolism directly within a living organism (in vivo). nih.gov The general method involves introducing a 13C-labeled nutrient, like [13C]glucose or [13C]acetate, into the circulation, typically via intravenous infusion. nih.govresearchgate.net As the tracer is metabolized by tissues, the 13C label is incorporated into downstream intermediates of pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov Subsequent analysis of tissue samples by mass spectrometry or NMR reveals the labeling patterns, providing a snapshot of metabolic activity in situ. researchgate.net

While this compound itself is not a primary tracer for in vivo studies, its metabolic products, acetate and ethanol, are of significant interest. Acetate, in particular, is used to study fatty acid synthesis and energy metabolism via the TCA cycle. whoi.edu The development of hyperpolarization techniques has enabled a major leap from ex vivo analysis to real-time in vivo metabolic imaging. stanford.edu

Hyperpolarized [1-13C]acetate, which can be generated from hyperpolarized ethyl acetate, serves as an imaging agent to probe metabolic activity non-invasively. nih.govresearchgate.net After injection, the conversion of hyperpolarized [1-13C]acetate to [1-13C]acetyl-CoA and its subsequent entry into the TCA cycle can be monitored. Similarly, hyperpolarized [1-13C]pyruvate, which can be produced from precursors like vinyl pyruvate, is used extensively in clinical trials to image cancer metabolism by observing its conversion to lactate, alanine, and bicarbonate. nih.govchemrxiv.orgchemrxiv.org The ability to rapidly produce hyperpolarized acetate from an ethyl acetate precursor opens new avenues for imaging studies in cardiology and oncology. nih.govstanford.edu For instance, using hyperpolarized [2-13C]pyruvate allows for the investigation of TCA cycle metabolism by detecting downstream products like [5-13C]glutamate. nih.gov This highlights the potential of using specifically labeled precursors to probe different aspects of metabolism.

Computational Chemistry and Molecular Dynamics Simulations of Labeled Systems

Density Functional Theory (DFT) for Conformational and Mechanistic Insights in Labeled Molecules

Computational chemistry provides powerful tools to complement experimental studies of isotopically labeled molecules. Density Functional Theory (DFT) is a quantum mechanical method widely used to predict molecular properties with high accuracy. acs.org For molecules like this compound, DFT can be employed to gain deep insights into their structure, conformation, and reactivity.

One major application of DFT is the prediction of NMR chemical shifts. mdpi.comresearchgate.net By calculating the chemical shifts for various possible conformations of a molecule, DFT can help in the unambiguous assignment of experimental NMR spectra and provide insights into the dominant solution-state structures. researchgate.netnd.edu For esters, DFT has been used to study conformational dynamics, such as the energy barriers for bond rotation, which can be compared with experimental data from dynamic NMR studies. nih.gov

DFT is also invaluable for elucidating reaction mechanisms. For instance, in a study of an iridium-catalyzed reaction involving ethyl acrylate, DFT calculations were used to determine the regioselectivity of the insertion step by analyzing the orbital coefficients and steric effects, providing a level of detail not accessible through experiment alone. acs.org Similarly, DFT calculations combined with isotopic labeling studies have been used to probe the mechanisms of ester reduction. nsf.gov For isotopically labeled peptides, DFT computations are used to simulate vibrational spectra (IR and VCD), which helps confirm the conformation of the labeled segments. pnas.orgnih.govacs.org

Table 3: Applications of DFT in the Study of Labeled Molecules and Related Systems

| Application Area | Specific Use of DFT | System Studied | Citations |

|---|---|---|---|

| Structural Elucidation | Prediction of 1H and 13C NMR chemical shifts to resolve ambiguities and identify geometric isomers. | Hydroxy derivatives of conjugated linoleic acid methyl esters. | researchgate.net |

| Conformational Analysis | Calculation of Gibbs free energy of activation for conformational changes. | 6-Chromanyl ethereal derivatives and α-tocopherol esters. | nih.gov |

| Mechanistic Studies | Investigation of reaction pathways, transition states, and regioselectivity. | Iridium-catalyzed C–H alkenylation with ethyl acrylate. | acs.org |

| Vibrational Spectroscopy | Simulation of IR and VCD spectra to confirm conformation of labeled residues. | Isotopically labeled helical peptides. | pnas.orgacs.org |

Simulation and Prediction of Isotopic Fractionation Effects

Isotopic fractionation describes the non-uniform distribution of isotopes among different substances or within a single molecule, which occurs due to the mass-dependent differences in thermodynamic and kinetic properties. Quantum mechanical calculations are highly effective in predicting these equilibrium isotopic fractionation effects. acs.org

The underlying principle is that the vibrational frequencies of a molecule are dependent on the masses of its atoms. Substituting an atom with a heavier isotope (e.g., 12C with 13C in this compound) will lower the vibrational frequencies, altering the zero-point energy and thus the molecule's thermodynamic stability. DFT is a common method used to calculate these harmonic vibrational frequencies, which are central to predicting fractionation factors. acs.org Studies have shown a strong correlation between the successful prediction of vibrational frequencies and the accurate prediction of isotopic fractionation. acs.org For example, DFT methods like B3LYP have been successfully used to predict the 18O/16O isotopic fractionation between CO2 and H2O. acs.org

For more complex systems, such as molecules in solution, advanced simulation techniques are required. Path Integral Molecular Dynamics (PIMD) simulations, which account for nuclear quantum effects, can provide exact fractionation factors for a given potential model. researchgate.net Another sophisticated approach is the combined Quantum Mechanics/Molecular Mechanics (QM/MM) method integrated with path integrals and free energy perturbation (PI-FEP). nih.govnih.gov This dual approach treats the solute molecule quantum mechanically and the solvent classically, allowing for precise calculation of equilibrium isotope effects in condensed phases. nih.gov These computational tools can be applied to this compound to predict how the label will influence its partitioning in chemical reactions and phase equilibria, providing a theoretical foundation for interpreting experimental isotope tracing results.

Challenges and Future Perspectives in Ethyl Acetate 2 13c Research

Methodological Advancements in Isotopic Measurement Precision and Data Processing Automation

The precision and accuracy of isotopic measurements are fundamental to the reliability of 13C-MFA. Recent years have witnessed significant progress in analytical instrumentation, enhancing the ability to measure isotopic labeling with high accuracy and sensitivity. researchgate.net

Recent Advancements in Measurement Techniques:

| Technology | Advancement | Impact on 13C-MFA |

| Mass Spectrometry (MS) | Development of ultra-high resolution MS instrumentation. vanderbilt.edu | Enables more precise determination of mass isotopomer distributions, crucial for resolving complex labeling patterns. |

| Nuclear Magnetic Resonance (NMR) | Use of 13C substrates for real-time NMR imaging of labeling dynamics. vanderbilt.edu | Provides dynamic insights into metabolic fluxes as they occur within the cell. |

| Multicollector ICPMS | A novel method for measuring SI traceable carbon isotope amount ratios as C+ instead of CO2+, eliminating the need for oxygen 17O correction. acs.org | Simplifies the measurement process for organic compounds in solution and opens new avenues for measuring absolute carbon isotope ratios. acs.org |

| Laser Spectroscopy | Real-time measurements of the 13C/12C isotopic ratio in CO2 using techniques like Isotope Ratio Infrared Spectrometry (IRIS). researchgate.net | Offers new ways to investigate carbon cycling in natural ecosystems with high precision. researchgate.net |

The computational burden associated with 13C-MFA has historically limited its widespread adoption. vanderbilt.edu However, the development and public availability of sophisticated software tools have been instrumental in automating data processing and flux calculations, making the technique more accessible. vanderbilt.edunih.gov

Key Software Tools for 13C-MFA:

| Software | Functionality | Reference |

| 13CFLUX | One of the earliest publicly available tools for steady-state 13C-MFA calculations. | vanderbilt.edu |

| INCA | A flexible platform for both steady-state and isotopically non-stationary MFA (INST-MFA), also offering simulation and experimental design capabilities. | vanderbilt.edunih.gov |

| OpenMebius | Facilitates both steady-state and INST-MFA calculations within a single platform. | vanderbilt.edu |

| Flux-P | Automates the 13C-MFA workflow, significantly reducing manual analysis time. nih.gov | nih.gov |

| Omix | A graphical tool suite with numerous plug-ins for visual data analysis and interactive model exploration in 13C-MFA. oup.com | oup.com |

| Metran | A user-friendly software tool for 13C-MFA calculations. | nih.gov |

These advancements are paving the way for more sophisticated 13C-MFA approaches that offer increased precision, robustness, and flexibility. vanderbilt.edu The automation of data processing is transforming 13C-MFA into a higher-throughput technology, enabling the analysis of larger and more numerous datasets. nih.govresearchgate.net

Development of Novel Position-Specific Carbon-13 Labeled Precursors

The choice of labeled substrate is critical for the success of a 13C-MFA experiment. While uniformly labeled or singly labeled glucose has been traditionally used, the combination of multiple tracers is now widely accepted to enhance the precision of flux estimations. vanderbilt.edu The development of novel, position-specific carbon-13 labeled precursors is a key area of ongoing research, aiming to provide more targeted insights into specific metabolic pathways.

The synthesis of these precursors often involves multi-step organic synthesis, optimized for robustness, yield, and labeling selectivity. nih.gov For instance, isotopologues of compounds like acetone, glycine, and formaldehyde (B43269) can serve as starting materials for creating specifically labeled molecules. nih.gov The ability to introduce 13C at defined atomic positions improves spectral resolution and simplifies data analysis. nih.gov

The use of late metabolic precursors offers unrivaled labeling selectivity in cell-based protein overexpression systems. nih.gov This approach minimizes isotope scrambling, where the label spreads to unintended positions, a common issue with early metabolic precursors. nih.gov

The development of carbon isotope exchange represents a paradigm shift, opening up new synthetic transformations for creating labeled compounds. acs.org For example, 13COgen and Sila13COgen, synthesized from 13CO2, have proven valuable for preparing a range of biologically interesting compounds through carbonylation chemistry. acs.org

Fostering Interdisciplinary Approaches at the Nexus of Isotope Chemistry, Biology, and Computational Science

The continued advancement of research involving Ethyl acetate-2-13C and other isotopic tracers is intrinsically linked to the collaboration between different scientific disciplines. The complexity of modern biological questions necessitates an integrated approach that combines expertise from chemistry, biology, and computational science. acs.org

Chemical Biology: This field plays a crucial role in designing and synthesizing novel labeled precursors and developing techniques to study the interactions between molecules and biological systems. nih.gov Chemical protein synthesis techniques, for example, allow for the generation of site-specifically labeled proteins for structural biology studies. wwtf.at

Computational Biology: The development of sophisticated computational models and algorithms is essential for designing experiments, processing large datasets, and estimating metabolic fluxes. nih.govnih.gov The creation of user-friendly software has been pivotal in making 13C-MFA more accessible to a broader scientific community. nih.gov

Systems Biology: This approach aims to understand the functioning of entire biological systems by integrating data from various "omics" technologies, including metabolomics (as informed by 13C-MFA), transcriptomics, and proteomics. numberanalytics.com

The synergy between these fields is creating a powerful framework for unraveling the complexities of cellular metabolism. acs.org Interdisciplinary training for young researchers at the interface of these disciplines is crucial for fostering future innovation. wwtf.at

Q & A

Q. How is Ethyl Acetate-2-13C synthesized for isotopic labeling in research?

this compound is synthesized via esterification of sodium acetate-2-13C with triethyl phosphate under controlled thermal conditions (176–180°C). The reaction produces this compound with >90% yield, followed by vacuum distillation to remove residual triethyl phosphate. Key steps include:

- Precursor preparation : Sodium acetate-2-13C must be dried at 110°C under vacuum to eliminate moisture .

- Reaction control : Temperature regulation prevents runaway reactions, and a Vigreux column ensures efficient distillation of the product .

- Purity validation : Gas chromatography (VPC) and 13C NMR confirm isotopic enrichment (>90% 13C at C2) and chemical purity .

Q. What analytical techniques validate the isotopic purity of this compound?

- 13C NMR : Directly confirms 13C incorporation at the C2 position by analyzing the acetate carbonyl peak (δ ~170–175 ppm) .

- Mass spectrometry (MS) : Detects isotopic peaks (e.g., m/z shifts in fragmentation patterns) to quantify 13C enrichment .

- Isotope ratio mass spectrometry (IRMS) : Provides high-precision measurements of 13C abundance (atom %) for metabolic studies .

Q. How is this compound applied in metabolic flux analysis (MFA)?

In lipid metabolism studies, this compound serves as a tracer to monitor fatty acid (FA) synthesis. For example:

- Experimental workflow : Cells are treated with this compound, and its incorporation into palmitate (16:0 FA) is quantified via LC-MS/MS. This reveals de novo lipogenesis rates in cancer models .

- Data interpretation : Reduced 13C incorporation in LPCAT3/PLA2G4C-silenced cells indicates disrupted lipid remodeling, validated by steady-state lipidomics .

Advanced Research Questions

Q. How to mitigate isotopic dilution in experiments using this compound?

Isotopic dilution occurs when unlabeled carbon sources compete with this compound. Mitigation strategies include:

- Media formulation : Use serum-free or dialyzed fetal bovine serum (dFBS) to eliminate unlabeled acetate .

- Tracer concentration optimization : Dose-response experiments determine the minimal this compound concentration required for detectable 13C enrichment without cytotoxicity .

- Background correction : Subtract natural 13C abundance (1.1%) from MS data using unlabeled controls .

Q. What reaction conditions optimize high-yield synthesis of this compound?

Achieving >90% yield requires:

- Stoichiometric balance : Excess triethyl phosphate ensures complete conversion of sodium acetate-2-13C .

- Temperature gradients : Maintain 176–180°C during distillation to prevent byproduct formation (e.g., phosphate esters) .

- Vacuum distillation : Recover residual product under reduced pressure (25 Torr) to maximize yield .

Q. How to resolve contradictions in isotopic tracing data from this compound experiments?

Discrepancies in 13C incorporation rates may arise from: